molecular formula C27H21N3O2S2 B11517231 (E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide

(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide

Cat. No.: B11517231
M. Wt: 483.6 g/mol
InChI Key: XRWMIMBJWCJEMO-LQKURTRISA-N
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Description

The compound (E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide is a structurally complex hydrazide derivative featuring a benzo[d]thiazole moiety linked via a thioether bridge to an acetohydrazide backbone. The naphthalene ring substituted with a benzyloxy group at the 2-position contributes to its lipophilic character, while the (E)-configured imine bond enhances conformational rigidity.

Properties

Molecular Formula

C27H21N3O2S2

Molecular Weight

483.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C27H21N3O2S2/c31-26(18-33-27-29-23-12-6-7-13-25(23)34-27)30-28-16-22-21-11-5-4-10-20(21)14-15-24(22)32-17-19-8-2-1-3-9-19/h1-16H,17-18H2,(H,30,31)/b28-16+

InChI Key

XRWMIMBJWCJEMO-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CSC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Formation of Ethyl 2-(Benzo[d]thiazol-2-ylthio)acetate

The synthesis begins with the alkylation of 2-mercaptobenzothiazole (2-MBT) using ethyl chloroacetate under basic conditions. According to and, this reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of ethyl chloroacetate. Typical conditions involve refluxing methanol with potassium carbonate as the base, yielding ethyl 2-(benzo[d]thiazol-2-ylthio)acetate in 82–85% yield.

Reaction Conditions

ParameterValueSource
SolventMethanol
BaseK₂CO₃ (8 g/mol)
TemperatureReflux (65–70°C)
Reaction Time10 hours

The product is isolated via precipitation in ice-water, followed by recrystallization from ethanol.

Hydrazide Formation

Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate is treated with hydrazine hydrate to form 2-(benzo[d]thiazol-2-ylthio)acetohydrazide. As reported in and, this step employs ethanol as the solvent under microwave irradiation (4 minutes) or conventional reflux (2–3 hours), achieving yields of 76–82%. The hydrazide intermediate is critical for subsequent condensation reactions.

Condensation to Form the Hydrazone

Schiff Base Formation

The final step involves condensation of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide with 2-(benzyloxy)naphthalene-1-carbaldehyde. According to and, such reactions are typically conducted in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) at reflux temperatures. The (E)-configuration is favored due to steric and electronic factors, as confirmed by X-ray crystallography in analogous compounds.

Optimized Conditions

ParameterValueSource
SolventEthanol
CatalystGlacial acetic acid (0.5 eq)
TemperatureReflux (78°C)
Reaction Time30–60 minutes

The product precipitates upon cooling and is purified via recrystallization from methanol or column chromatography.

Mechanistic and Kinetic Analysis

Reaction Kinetics

The condensation follows a nucleophilic addition-elimination mechanism. The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the hydrazone. Studies in demonstrate that electron-withdrawing groups on the aldehyde accelerate the reaction by polarizing the carbonyl group.

Stereochemical Control

The (E)-isomer predominates due to reduced steric hindrance between the benzothiazole and naphthalene moieties. In, X-ray structures of analogous hydrazones show nearly planar arrangements of the benzothiazole and hydrazone groups, stabilizing the (E)-form.

Characterization and Validation

Spectroscopic Data

Key Spectral Signatures

TechniqueObservationsSource
¹H NMR - SCH₂ protons: δ 4.58 ppm (singlet)
- NH proton: δ 10.70 ppm (singlet)
- Benzyloxy protons: δ 5.15 ppm (singlet)
¹³C NMR - C=S: δ 168.2 ppm
- Hydrazone C=N: δ 155.4 ppm
IR - N-H stretch: 3207 cm⁻¹
- C=O: 1732 cm⁻¹

Crystallographic Validation

X-ray diffraction studies of analogous compounds (e.g.,) reveal:

  • Dihedral angles between benzothiazole and hydrazone planes: 5–10°.

  • Bond lengths: C-N (1.32 Å), C=S (1.67 Å).

Applications and Derivative Synthesis

While the provided sources focus on synthesis, structural analogs from exhibit antimicrobial and anticancer activities. For example, 2-(benzo[d]thiazol-2-ylthio)-N-(5-methoxy-2-oxoindolin-3-ylidene)acetohydrazide shows MIC values of 8 µg/mL against Staphylococcus aureus .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through sequential reactions involving:

  • Thioether formation : Coupling of 2-mercaptobenzothiazole with α-haloacetohydrazide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

  • Hydrazone formation : Condensation of the intermediate acetohydrazide with 2-(benzyloxy)naphthalene-1-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid .

Example reaction conditions :

StepReagents/ConditionsYield
Thioether linkage2-mercaptobenzothiazole, α-bromoacetohydrazide, K₂CO₃, DMF, 60°C, 6 hr78%
Hydrazone formation2-(benzyloxy)naphthalene-1-carbaldehyde, ethanol, glacial acetic acid, reflux, 8 hr85%

Reactivity with Lewis Acids

  • In chloroform, the hydroxyl group of related benzothiazole-hydrazones undergoes intramolecular hydrogen bonding, preventing typical boron coordination .

  • Instead, disproportionation occurs, forming complex borate structures (e.g., 2,2-diphenyl-1,3-dioxa-2-borata-1,2-dihydronaphthalene derivatives) .

Hydrolysis and Stability

The acetohydrazide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the hydrazone bond, yielding 2-(benzyloxy)naphthalene-1-carboxylic acid and 2-(benzo[d]thiazol-2-ylthio)acetohydrazide .

  • Basic hydrolysis (NaOH/EtOH): Degrades the thioether linkage, forming mercaptobenzothiazole and oxidized byproducts .

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form heterocyclic systems:

  • With ammonium acetate : Forms benzo[d]thiazolo[3,2-a]pyrimidin-4-one derivatives via intramolecular cyclization .

  • With CS₂/KOH : Generates 1,3,4-thiadiazole rings fused to the naphthalene system .

Comparative cyclization outcomes :

ReagentProductYield
NH₄OAc/EtOHBenzo[d]thiazolo[3,2-a]pyrimidin-4-one72%
CS₂/KOH/EtOHNaphtho[1,2-d] thiadiazole68%

Coupling Reactions

The hydrazide group participates in azo-coupling reactions:

  • Diazotization (NaNO₂/HCl, 0–5°C) followed by coupling with electron-rich aromatics (e.g., phenols, anilines) yields azo derivatives .

  • Example: Coupling with 4-methoxyphenol produces a deep-red azo compound (λₘₐₓ = 480 nm in DMF) .

Spectroscopic Characterization

Key spectral data for reaction products:

  • IR : ν(C=O) at 1715–1720 cm⁻¹ (hydrazide), ν(C=N) at 1550–1560 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): δ 8.21–8.35 (m, naphthalene H), δ 7.42–7.58 (m, benzothiazole H), δ 5.12 (s, OCH₂Ph) .

  • X-ray crystallography : Confirms E-configuration of the hydrazone bond and planar benzothiazole ring .

Comparative Reactivity with Analogues

CompoundStructural FeatureReactivity Difference
(E)-1-(benzo[d]thiazol-2-yl)-3-(4-chlorophenylthio)methyl)-1H-pyrazol-5(4H)-onePyrazole ringHigher electrophilicity at C=O
4-[(E)-(2,1,3-benzothiadiazol-4-ylmethylene)(oxido)amino]-N,N-dimethylanilineBenzothiadiazolePrefers oxidation over hydrolysis

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit anticonvulsant properties. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their efficacy in preventing seizures using the maximal electroshock (MES) test. Compounds similar to (E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide demonstrated promising results, with some achieving protective index values significantly higher than standard anticonvulsants like carbamazepine .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDStructure DescriptionMES ED50 (mg/kg)Protective Index
5iBenzothiazole derivative50.88.96
5jBenzothiazole derivative54.89.30

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that benzothiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Studies involving compounds with similar structures have reported effectiveness against various cancer cell lines, including breast and colon cancers .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that certain derivatives led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Benzothiazole derivatives have been noted for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). The compound's structure suggests potential activity as a COX inhibitor, which could be beneficial in treating inflammatory conditions .

Table 2: COX Inhibition Studies

Compound IDIC50 Value (μM)Classification
Compound A12.5Active
Compound B15.0Active

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored, with several studies indicating efficacy against a range of bacterial strains. The thioether functionality in the compound enhances its interaction with microbial membranes, leading to increased permeability and subsequent microbial death .

Case Study: Antimicrobial Efficacy

In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control antibiotics .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(benzyloxy)naphthalen-1-yl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity. The naphthalene moiety can enhance the compound’s binding affinity through π-π interactions. The hydrazide group can form hydrogen bonds with biological targets, further stabilizing the compound’s interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s biological and physicochemical properties are influenced by its unique substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Reference IDs
(E)-2-(Benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide Benzo[d]thiazole, 2-benzyloxynaphthalene ~465 (estimated) Hypothesized anti-inflammatory
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide Benzimidazole, 2-hydroxyphenyl 416.499 Not reported
(E)-2-(Benzo[d]oxazol-2-ylthio)-N′-(substituted benzylidene)acetohydrazide Benzo[d]oxazole, varied arylidene ~380–420 Antimicrobial, anticancer (hypothesized)
(E)-2-(1-Methylbenzimidazol-2-ylthio)-N′-(thiophen-2-ylmethylene)acetohydrazide 1-Methylbenzimidazole, thiophene ~362.47 Not reported
(E)-N′-(4-Chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide Pyrazole, 4-chlorophenyl ~438.93 TNF-α inhibition, anti-inflammatory
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzo[d]thiazole, indole-2-one ~423.50 Anti-inflammatory, analgesic

Structural Determinants of Activity

  • Aromatic Substituents : The 2-benzyloxynaphthalene group in the target compound may offer superior π-π stacking interactions in biological targets compared to simpler arylidene moieties (e.g., thiophene in ).
  • Stereoelectronic Effects : The (E)-configuration of the imine bond enforces planarity, optimizing binding to enzymatic pockets, as seen in ’s active pyrazolyl derivatives .

Biological Activity

(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a hydrazide structure, which is known for enhancing biological activity through various mechanisms. The presence of the benzyloxy group on the naphthalene ring further contributes to its pharmacological potential.

Structural Formula

 E 2 benzo d thiazol 2 ylthio N 2 benzyloxy naphthalen 1 yl methylene acetohydrazide\text{ E 2 benzo d thiazol 2 ylthio N 2 benzyloxy naphthalen 1 yl methylene acetohydrazide}

Antibacterial Activity

Research has shown that derivatives of benzothiazole exhibit significant antibacterial properties. In vitro studies indicate that compounds with similar structures have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for certain benzothiazole derivatives against these pathogens .

Antifungal Activity

Benzothiazole derivatives are also recognized for their antifungal properties. A study highlighted that compounds containing thiazole rings exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with IC50 values ranging from 20 to 40 µg/mL . This suggests that this compound may possess similar efficacy.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has indicated that benzothiazole derivatives can induce apoptosis in various cancer cell lines. For example, a study involving analogs of benzothiazole reported IC50 values as low as 10 µM against breast cancer cells (MDA-MB-231) . The mechanisms involved often include the inhibition of key signaling pathways associated with cell proliferation and survival.

Antiviral Activity

Emerging studies suggest that compounds like this compound may exhibit antiviral properties. For instance, derivatives have been shown to inhibit viral replication in vitro, particularly against RNA viruses such as the hepatitis C virus (HCV). One study reported an EC50 value of 32 µM for related compounds against HCV NS5B polymerase .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AntibacterialStaphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
AntifungalCandida albicans20 µg/mL
Aspergillus niger40 µg/mL
AnticancerMDA-MB-231 (breast cancer)10 µM
AntiviralHepatitis C Virus (HCV)32 µM

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives have shown the ability to modulate oxidative stress pathways, which can lead to enhanced apoptosis in cancer cells.

Q & A

Basic Research Question

  • Antifungal Activity : Analog S30A1 (N-(benzo[d]thiazol-2-yl)acetamide) inhibits C. albicans and A. flavus with inhibition zones of 18–22 mm (vs. miconazole: 25 mm) .
  • Anti-inflammatory Potential : Hydrazone derivatives suppress TNF-α production in macrophages (IC₅₀: 1.2–3.8 µM) and reduce carrageenan-induced hyperalgesia in rats by 55–57% at 100 µmol/kg .
  • Kinase Inhibition : Structural analogs (e.g., 2-mercaptobenzoxazole derivatives) inhibit p38 MAPK with IC₅₀ values < 10 µM, suggesting potential for inflammatory disease modulation .

How do electronic effects of substituents influence synthetic efficiency?

Advanced Research Question

  • Electron-Donating Groups (EDGs) : Benzaldehyde derivatives with EDGs (e.g., -OCH₃) accelerate Schiff base formation (reaction time: 2–3 hours vs. 4–5 hours for electron-withdrawing groups (EWGs)) due to increased nucleophilicity of the aldehyde .
  • EWGs (e.g., -NO₂) : Reduce yields (60–70% vs. 85–90% for EDGs) but enhance thermal stability of intermediates. For example, nitro-substituted analogs require lower reflux temperatures (70°C vs. 80°C) to avoid decomposition .

What challenges arise in crystallographic refinement of this compound?

Advanced Research Question

  • Disorder in Aromatic Moieties : The benzyloxy-naphthalene group may exhibit rotational disorder. SHELXL refinement with PART instructions and ISOR restraints improves model accuracy .
  • Hydrogen Bonding Networks : Off-set π-stacking between the hydrazone (C=O···N–N) and benzothiazole rings stabilizes the crystal lattice. Distance (3.5–3.8 Å) and angle (15–20°) parameters must be refined using anisotropic displacement parameters .

How can computational methods predict biological target interactions?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to fungal CYP51 (lanosterol 14α-demethylase). Docking scores (ΔG: −9.2 kcal/mol) correlate with experimental IC₅₀ values (12.5 µM) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the hydrazone carbonyl and His259/Arg96 residues in p38 MAPK, explaining anti-inflammatory activity .

What in vivo models validate the therapeutic potential of this compound?

Advanced Research Question

  • Carrageenan-Induced Paw Edema (Rats) : Oral administration (100 µmol/kg) reduces edema by 40–45% at 4 hours, comparable to indomethacin (50%) .
  • TNF-α ELISA Assays : Serum TNF-α levels decrease by 57% (4a) and 55% (4f) post-treatment, measured via ELISA kits (R&D Systems) .

How are regioselectivity issues addressed during synthesis?

Advanced Research Question

  • Protecting Groups : Benzyloxy protection of the naphthalene ring prevents unwanted electrophilic substitution during hydrazone formation .
  • Catalytic Optimization : KI/K₂CO₃ in DMF enhances nucleophilic substitution at the thiol group of benzo[d]thiazole, achieving >90% regioselectivity .

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